2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 303152-92-3
VCID: VC6889321
InChI: InChI=1S/C16H11ClF3N3O/c17-12-6-10(16(18,19)20)7-22-15(12)23-8-9(5-14(21)24)11-3-1-2-4-13(11)23/h1-4,6-8H,5H2,(H2,21,24)
SMILES: C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)N
Molecular Formula: C16H11ClF3N3O
Molecular Weight: 353.73

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide

CAS No.: 303152-92-3

Cat. No.: VC6889321

Molecular Formula: C16H11ClF3N3O

Molecular Weight: 353.73

* For research use only. Not for human or veterinary use.

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide - 303152-92-3

Specification

CAS No. 303152-92-3
Molecular Formula C16H11ClF3N3O
Molecular Weight 353.73
IUPAC Name 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetamide
Standard InChI InChI=1S/C16H11ClF3N3O/c17-12-6-10(16(18,19)20)7-22-15(12)23-8-9(5-14(21)24)11-3-1-2-4-13(11)23/h1-4,6-8H,5H2,(H2,21,24)
Standard InChI Key PSNNYIKHZIXXSV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)N

Introduction

Structural and Molecular Characteristics

The compound belongs to the indole-acetamide family, characterized by a 1H-indole scaffold substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and at the 3-position with an acetamide moiety. Its molecular formula is C₁₈H₁₂ClF₃N₃O, with a calculated molecular weight of 393.76 g/mol. Key structural features include:

  • Pyridinyl group: The 3-chloro-5-(trifluoromethyl) substitution introduces electron-withdrawing effects, enhancing stability and influencing reactivity .

  • Indole core: The planar aromatic system facilitates π-π stacking interactions, relevant in biological target binding .

  • Acetamide side chain: Provides hydrogen-bonding capacity, critical for molecular recognition in pharmaceutical contexts .

PropertyValue
Molecular FormulaC₁₈H₁₂ClF₃N₃O
Molecular Weight393.76 g/mol
CAS Registry NumberNot publicly disclosed
Key Functional GroupsIndole, pyridine, acetamide

Synthetic Pathways and Optimization

While no direct synthesis protocol for this compound is documented, analogous routes for related indole-acetamides suggest a multi-step process involving:

Indole Ring Formation

The indole core is typically constructed via Fischer indole synthesis or palladium-catalyzed cyclization. For example, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole intermediates are synthesized by reacting hydrazine derivatives with substituted pyridinyl ketones under acidic conditions .

Physicochemical Properties

Data extrapolated from similar compounds ( , ) suggest:

  • Solubility: Low aqueous solubility due to hydrophobic indole and trifluoromethyl groups; soluble in DMSO or DMF.

  • Melting Point: Estimated 180–200°C based on analogs .

  • Stability: Likely sensitive to UV light and strong acids/bases due to the indole and amide groups.

Challenges and Future Directions

  • Synthetic Accessibility: The trifluoromethyl group complicates purification; advanced techniques like column chromatography or recrystallization are essential .

  • Toxicity Profiling: Halogenated pyridines may pose metabolic risks, necessitating in vitro toxicity assays.

  • Polymorphism Studies: As seen in patent WO2018008042A1 , crystalline forms impact bioavailability—a critical consideration for drug development.

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